3-(2-Bromoacetyl)-4-hydroxybenzoic acid
Description
3-(2-Bromoacetyl)-4-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl group at the para position (C4) and a 2-bromoacetyl substituent at the meta position (C3). This compound serves as a critical precursor in synthetic chemistry, particularly for constructing heterocyclic frameworks. For instance, it has been utilized to synthesize polyfunctionalized coumarin derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, which exhibit significant anticancer activity against human cancer cell lines . The bromoacetyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols), enabling its use in cross-coupling reactions and cyclization processes .
Properties
CAS No. |
74815-31-9 |
|---|---|
Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-8(12)6-3-5(9(13)14)1-2-7(6)11/h1-3,11H,4H2,(H,13,14) |
InChI Key |
KTSPNWHXNBQMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)CBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 3-(2-bromoacetyl)-4-hydroxybenzoic acid and related benzoic acid derivatives are summarized below:
Structural Analogues
Functional Analogues
- Methyl syringate : Found in honey, this compound shares antimicrobial properties with 4-hydroxybenzoic acid but lacks halogenation or acetyl groups, limiting its synthetic utility .
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Features dihydroxy and propenoic acid groups, enhancing antioxidant activity but differing in reactivity compared to bromoacetyl-substituted derivatives .
Key Research Findings
- Synthetic Efficiency: this compound reacts efficiently with heteronucleophiles (e.g., thiourea, hydrazines) to yield fused heterocycles, a feature absent in non-halogenated analogues .
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